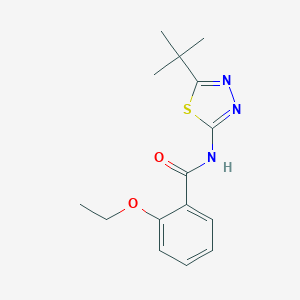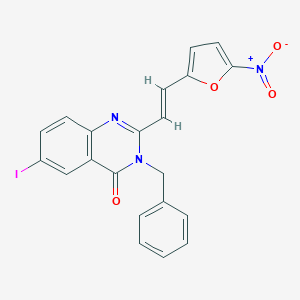![molecular formula C14H14F3N3O B506375 1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B506375.png)
1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate.
Coupling with the benzyl group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its unique structure, it is investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
作用機序
The mechanism of action of 1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This allows the compound to effectively modulate the activity of these targets, leading to its observed biological effects .
類似化合物との比較
1-ETHYL-N~4~-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, which contributes to its pharmacological activity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that enhances its anti-inflammatory properties.
Mefloquine: An antimalarial drug with a trifluoromethyl group that improves its efficacy against malaria parasites
These compounds share the trifluoromethyl group, which is known to enhance their biological activity and stability
特性
分子式 |
C14H14F3N3O |
|---|---|
分子量 |
297.28g/mol |
IUPAC名 |
1-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H14F3N3O/c1-2-20-9-11(8-19-20)13(21)18-7-10-4-3-5-12(6-10)14(15,16)17/h3-6,8-9H,2,7H2,1H3,(H,18,21) |
InChIキー |
MLMHVJGJYWPBTC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CCN1C=C(C=N1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B506293.png)
![4-(4-bromophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B506294.png)
![3-amino-2-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B506297.png)

![N-(2,5-dimethylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506299.png)
![N-butyl-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B506300.png)
![2-[(5-allyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B506301.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B506306.png)

![N-(4-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B506309.png)
![3-(2-METHYLPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B506313.png)
![1-{2-[2-(2-Fluorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B506315.png)
![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(2-methylphenyl)acetamide](/img/structure/B506316.png)
